N-(3,4-dichlorophenyl)-2-ethoxyacetamide
Description
N-(3,4-Dichlorophenyl)-2-ethoxyacetamide is a substituted acetamide derivative characterized by a 3,4-dichlorophenyl group attached to the nitrogen atom and an ethoxy group at the α-position of the acetamide backbone. The ethoxy substituent likely influences solubility, bioavailability, and target selectivity compared to other derivatives. Synthesis routes for similar compounds involve coupling 3,4-dichlorophenylacetic acid with amines or heterocycles under carbodiimide-mediated conditions , which may be adaptable for this compound.
Properties
Molecular Formula |
C10H11Cl2NO2 |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-ethoxyacetamide |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-15-6-10(14)13-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3,(H,13,14) |
InChI Key |
KOOIKMDOVPBAMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-ethoxyacetamide typically involves the reaction of 3,4-dichloroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 3,4-dichloroaniline attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-ethoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-ethoxyacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the electron transport chain in photosynthetic organisms, thereby inhibiting their growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between N-(3,4-dichlorophenyl)-2-ethoxyacetamide and related compounds:
Key Observations:
Substituent Effects on Bioactivity: Opioid Analogs (U-47700): Bulky N-substituents (e.g., dimethylaminocyclohexyl) enhance μ-opioid receptor binding . The ethoxy group in the target compound may reduce CNS activity due to decreased lipophilicity. Pesticidal Activity: Propanil’s short propionamide chain favors herbicidal action, whereas thenylchlor’s thienyl group enhances selectivity for monocots . The ethoxy group in the target compound could modulate soil mobility or enzymatic degradation.
Structural and Physical Properties :
- Crystal Packing : The thiazole derivative forms inversion dimers via N–H⋯N hydrogen bonds , whereas ethoxy-substituted analogs may exhibit altered crystal packing due to steric and electronic effects.
- Synthetic Routes : Carbodiimide-mediated coupling (e.g., EDC/HCl) is common for dichlorophenyl acetamides , suggesting scalability for the target compound.
Metabolic and Environmental Profiles :
- Linuron’s urea metabolites exhibit higher environmental persistence than acetamides , indicating that the ethoxy group in the target compound might improve biodegradability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
